molecular formula C20H20O4 B13942933 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione CAS No. 64011-60-5

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione

Cat. No.: B13942933
CAS No.: 64011-60-5
M. Wt: 324.4 g/mol
InChI Key: TUQHFOIYOQNQOA-UHFFFAOYSA-N
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Description

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione (CAS 64011-60-5) is a cyclohexane-1,4-dione derivative substituted with para-methylphenoxy groups at positions 2 and 5. Its molecular formula is C₂₀H₂₀O₄, with a molar mass of 324.37 g/mol . The compound’s structure features electron-donating methyl groups on the aromatic rings, which influence its electronic properties and reactivity. Potential applications may include medicinal chemistry, given that structurally similar diones serve as intermediates in drug synthesis (e.g., anti-migraine agents) .

Properties

CAS No.

64011-60-5

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

2,5-bis(4-methylphenoxy)cyclohexane-1,4-dione

InChI

InChI=1S/C20H20O4/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-10,19-20H,11-12H2,1-2H3

InChI Key

TUQHFOIYOQNQOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CC(=O)C(CC2=O)OC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione typically involves the reaction of 2,5-dihydroxycyclohexane-1,4-dione with 4-methylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to diol groups.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexane-1,4-diol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing its biological activity. The dione core can undergo redox reactions, contributing to its potential as an antioxidant .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

a) 2,5-Bis[(4-ethoxyphenyl)amino]-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione (CAS 16950-83-7)
  • Substituents: Ethoxyphenylamino and methoxy groups.
  • Key Differences: Replaces phenoxy groups with ethoxyphenylamino substituents, introducing hydrogen-bonding capabilities via NH groups. The ethoxy groups enhance electron-donating effects compared to methyl .
  • Implications: Amino groups may increase solubility in polar solvents but reduce stability under acidic conditions compared to the target compound’s phenoxy linkages.
b) 2,5-Dimethoxy-3,6-bis[(4-methoxyphenyl)amino]cyclohexadiene-1,4-dione (CAS 7180-88-3)
  • Substituents: Methoxyphenylamino and methoxy groups.
  • Key Differences: Methoxy substituents on both the cyclohexadiene core and aromatic rings. This compound’s higher oxygen content may improve solubility but reduce lipophilicity (LogP ~3.15 for similar analogs) compared to the target compound’s methylphenoxy groups .
c) 2-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-dione (CAS 30100-35-7)
  • Substituents : Single 4-methoxyphenyl group.
  • Key Differences: Monosubstituted structure with a methoxy group instead of methyl. The reduced steric bulk may enhance reactivity in electrophilic substitutions but lower thermal stability .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) LogP (Experimental/Predicted) Notable Features
Target Compound C₂₀H₂₀O₄ 324.37 Not reported High steric bulk, methylphenoxy groups
2,5-Bis(dipropylamino) analog C₁₈H₃₀N₂O₂ 306.23 3.15 Higher nitrogen content, lower mass
2-(4-Methoxyphenyl) analog C₁₃H₁₀O₃ 214.22 Not reported Simpler structure, methoxy substituent
  • Lipophilicity: The dipropylamino analog (LogP 3.15) suggests moderate lipophilicity, likely higher than the target compound due to alkylamino groups . Methylphenoxy substituents in the target may balance solubility and membrane permeability.
  • Thermal Stability: Bulkier phenoxy groups in the target compound likely enhance thermal stability compared to amino-substituted analogs, which may degrade via NH bond cleavage .

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